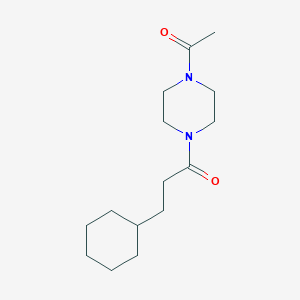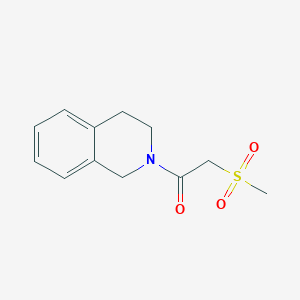
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
Mécanisme D'action
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the flow of chloride ions across the membrane. This inhibition of CFTR activity can lead to a reduction in mucus production and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR, 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been reported to inhibit other ion channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been shown to reduce inflammation in animal models of cystic fibrosis, possibly through its effects on ion transport and mucus production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its specificity for CFTR, which allows for the selective inhibition of this channel without affecting other ion channels. This specificity also allows for the study of CFTR function in vitro and in vivo. However, one limitation of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. One area of interest is the development of more potent inhibitors of CFTR, which could improve the efficacy of this class of drugs in treating cystic fibrosis and other diseases. Another area of interest is the study of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in combination with other drugs, such as antibiotics or anti-inflammatory agents, to improve the overall treatment of cystic fibrosis. Finally, the use of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in other disease models, such as asthma or chronic obstructive pulmonary disease (COPD), may also be an area of future research.
Méthodes De Synthèse
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with isobutyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in improving lung function and reducing inflammation.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZRUNTCMXOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)






![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)



